molecular formula C14H25NO6 B3057144 1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate CAS No. 77004-76-3

1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate

Cat. No.: B3057144
CAS No.: 77004-76-3
M. Wt: 303.35
InChI Key: VQBQQLCEXJJCSY-SECBINFHSA-N
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Description

1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (CAS: 77004-76-3, referred to as YC-0533) is a chiral, Boc-protected amino acid derivative with a butanedioate ester backbone. Its structure features a tert-butyl ester at position 1, a methyl ester at position 4, and a Boc-protected amino group at the (2R)-configured carbon . This compound is widely utilized in peptide synthesis and medicinal chemistry due to its role in introducing stereospecific amino acid motifs while ensuring stability under basic or acidic conditions. With a purity of 96%, YC-0533 is a high-quality reagent for targeted synthetic applications .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(17)9(8-10(16)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBQQLCEXJJCSY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142786
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77004-76-3
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77004-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves the protection of the amino group with a Boc group and the esterification of the carboxylic acid. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These methods enhance the efficiency and scalability of the synthesis, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The tert-butyl and Boc groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The tert-butyl ester can undergo hydrolysis to release the active carboxylic acid, which can then participate in further reactions .

Comparison with Similar Compounds

Stereochemical Differences: YC-0533 vs. YC-0625

YC-0533 and YC-0625 are enantiomers, differing solely in the configuration of the chiral center at position 2 (R vs. S). This distinction critically impacts their interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis. For example, the (2R) configuration in YC-0533 may exhibit higher binding affinity to L-amino acid-processing enzymes compared to the (2S) form in YC-0625 .

Positional Isomerism: YC-0533 vs. YC-1030

YC-1030 is a positional isomer of YC-0533, with inverted ester groups (4-tert-butyl and 1-methyl). The tert-butyl group at position 4 in YC-1030 may confer greater steric protection to the adjacent ester bond, enhancing stability under basic conditions compared to YC-0533 .

Carbamate Derivatives: YC-0533 vs. AM-2041

AM-2041 diverges significantly as a carbamate derivative containing a pyrrolidin-3-yl group. The pyrrolidine ring introduces a secondary amine, increasing hydrogen-bonding capacity and basicity relative to the butanedioate esters. This structural variation makes AM-2041 more suited for applications requiring nucleophilic reactivity or metal coordination, unlike YC-0533, which is optimized for ester-based protection in peptide synthesis .

Research Implications

  • Stereoselectivity: The (2R) configuration in YC-0533 is preferred in synthesizing D-amino acid-containing peptides, while YC-0625 (2S) aligns with natural L-amino acid frameworks .
  • Ester Stability : YC-1030’s inverted ester positions may delay hydrolysis in drug delivery systems requiring controlled release.
  • Functional Versatility: AM-2041’s pyrrolidine moiety expands its utility in organocatalysis or as a ligand in transition-metal complexes.

Biological Activity

1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate, commonly referred to as Boc-protected amino acid derivative, is a compound that exhibits significant potential in both synthetic organic chemistry and biological research. Its unique structural features, including a tert-butyl ester and a Boc-protected amino group, allow it to participate in various chemical reactions and biological interactions.

Chemical Structure and Properties

  • IUPAC Name : 1-O-tert-butyl 4-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
  • Molecular Formula : C14H25NO6
  • CAS Number : 77004-76-3

The compound's structure can be represented as follows:

BocNHC(tert butyl)C(methyl)C(carboxy)C(carboxy)\text{Boc}-\text{NH}-\text{C}(\text{tert butyl})-\text{C}(\text{methyl})-\text{C}(\text{carboxy})-\text{C}(\text{carboxy})

Synthesis

The synthesis of this compound typically involves:

  • Protection of the amino group using a Boc group.
  • Esterification of the carboxylic acid.
  • Utilization of flow microreactor systems for enhanced efficiency and scalability in industrial settings .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Boc group protects the amino group, allowing selective reactions at other sites, while the tert-butyl ester can undergo hydrolysis to release an active carboxylic acid .

Applications in Biological Research

This compound has several applications in biological studies:

  • Enzyme Mechanisms : It is used to study enzyme mechanisms due to its reactivity and ability to form stable complexes with enzymes.
  • Protein Modifications : The compound serves as a building block for synthesizing modified peptides and proteins, which can be crucial in understanding protein function and interactions.

Case Studies and Research Findings

Research has highlighted the compound's effectiveness in various biological assays:

  • A study evaluated its use in designing selective TRPV4 antagonists. The structure-activity relationship (SAR) indicated that specific functional groups significantly influence the biological activity of derivatives based on this compound .
  • In vitro assays demonstrated that derivatives of this compound showed no significant cytotoxic effects on human carcinoma cells, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl acetateLacks the Boc-protected amino groupLimited enzyme interaction
tert-Butyl carbamateContains a Boc group but no esterModerate reactivity
tert-Butyl alcoholSimpler structure with only tert-butylMinimal biological activity

The uniqueness of this compound lies in its combination of both the Boc-protected amino group and the tert-butyl ester, allowing it to participate in selective reactions not possible with simpler compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
Reactant of Route 2
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1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate

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